![molecular formula C18H21N3O2 B5712124 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5712124.png)
2-[(anilinocarbonyl)amino]-N-isobutylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(anilinocarbonyl)amino]-N-isobutylbenzamide, also known as ABT-737, is a small molecule inhibitor that targets the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2), B-cell lymphoma-extra large (BCL-XL), and B-cell lymphoma-w (BCL-W). ABT-737 is a promising drug candidate due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells.
Mecanismo De Acción
2-[(anilinocarbonyl)amino]-N-isobutylbenzamide works by binding to the hydrophobic groove of BCL-2, BCL-XL, and BCL-W, which are anti-apoptotic proteins that prevent cells from undergoing apoptosis. By binding to these proteins, this compound displaces pro-apoptotic proteins such as BCL-2-associated X protein (BAX) and BCL-2 homologous antagonist/killer (BAK), which then form pores in the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells while sparing normal cells. It has also been shown to sensitize cancer cells to other therapeutic agents, such as chemotherapy and radiation therapy. However, this compound has been reported to have limited efficacy against certain cancer cell lines, and resistance to this compound has been observed in some cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(anilinocarbonyl)amino]-N-isobutylbenzamide is a useful tool in cancer research due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells. However, its limited efficacy against certain cancer cell lines and the development of resistance to this compound in some cancer cells are limitations that must be considered when using this compound in lab experiments.
Direcciones Futuras
For 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide research include investigating its potential as a therapeutic agent for various types of cancer, identifying biomarkers that predict sensitivity or resistance to this compound, and developing strategies to overcome resistance to this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
2-[(anilinocarbonyl)amino]-N-isobutylbenzamide was first synthesized by Abbott Laboratories in 2005. The synthesis method involves the reaction of 4-tert-butyl-N-(4-chloro-3-trifluoromethylphenyl)-3-(4-fluorophenyl) pyrazole-1-carboxamide with 4-[(2-aminoethyl)amino]benzoic acid in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) to yield this compound.
Aplicaciones Científicas De Investigación
2-[(anilinocarbonyl)amino]-N-isobutylbenzamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. This compound has also been studied in combination with other drugs, such as chemotherapy and radiation therapy, to enhance their efficacy.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-2-(phenylcarbamoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)12-19-17(22)15-10-6-7-11-16(15)21-18(23)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,22)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAGFLMBLLABJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.